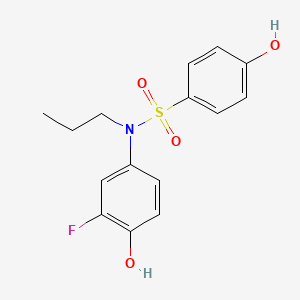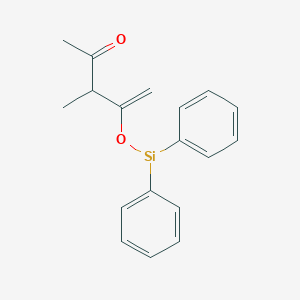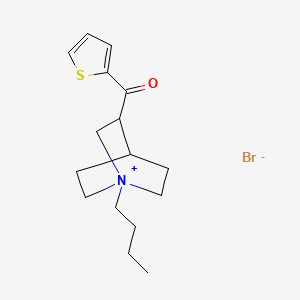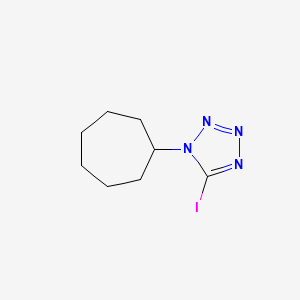![molecular formula C15H21NO2S B12622533 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one CAS No. 918828-13-4](/img/structure/B12622533.png)
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one is a chemical compound that features a unique structure combining an azepane ring, a hydroxyphenyl group, and a sulfanyl propanone moiety
Métodos De Preparación
The synthesis of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via nucleophilic substitution reactions.
Introduction of the Sulfanyl Propanone Moiety: The final step involves the addition of the sulfanyl propanone group through thiol-ene reactions or other suitable methods.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Análisis De Reacciones Químicas
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural stability. The sulfanyl propanone moiety can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparación Con Compuestos Similares
1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one can be compared with similar compounds such as:
1-(Azepan-1-yl)-4-chlorophthalazine: This compound features a chlorophthalazine group instead of the hydroxyphenyl group, leading to different chemical properties and applications.
1-(Azepan-1-yl)-4-methyl-cyclohexyl-methylamine:
1-(Azepan-1-yl)-2-(piperazin-1-yl)propan-1-one: The piperazinyl group introduces additional nitrogen atoms, affecting its biological activity and interactions.
Propiedades
Número CAS |
918828-13-4 |
|---|---|
Fórmula molecular |
C15H21NO2S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-(azepan-1-yl)-3-(4-hydroxyphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c17-13-5-7-14(8-6-13)19-12-9-15(18)16-10-3-1-2-4-11-16/h5-8,17H,1-4,9-12H2 |
Clave InChI |
NKMGYVGNFITOMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C(=O)CCSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)

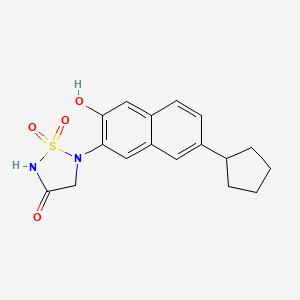
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)
